Fmoc-D-Lys(tBu)-OH.HCl
Description
Significance of D-Amino Acids in Advanced Peptide Design and Function Research
With the exception of glycine, all amino acids are chiral molecules, existing as one of two mirror-image stereoisomers: L-forms and D-forms. biopharmaspec.com While L-amino acids are the predominant building blocks of proteins and peptides in most living organisms, D-amino acids, though rarer, have been found to play significant biological roles, such as in bacterial cell walls and as neurotransmitters. biopharmaspec.comlifetein.comfrontiersin.org
The intentional incorporation of D-amino acids into synthetic peptides is a powerful strategy in advanced peptide design. biopharmaspec.com This modification imparts several advantageous properties:
Enhanced Proteolytic Stability : One of the primary benefits is increased resistance to degradation by proteases, the enzymes that break down peptides. lifetein.com These enzymes are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are therefore less susceptible to enzymatic degradation, which significantly increases their half-life in biological systems. biopharmaspec.comlifetein.commdpi.com
Improved Bioavailability : The enhanced stability of D-amino acid-containing peptides often leads to improved bioavailability, meaning they can be more effectively absorbed and utilized in therapeutic applications. lifetein.com
Unique Biological Activities : The inclusion of a D-amino acid can alter the peptide's three-dimensional structure, such as by stabilizing specific secondary structures like β-turns. nih.gov This structural change can lead to unique biological activities, including increased binding affinity for receptors or novel pharmacological profiles not observed in their all-L-amino acid counterparts. lifetein.commdpi.com For example, in the opioid peptide dermorphin, the D-alanine residue is crucial for receptor binding and biological activity. mdpi.com
This strategic use of D-amino acids has enabled the development of peptide mimetics and therapeutics with potent and long-lasting effects. biopharmaspec.com
Contextual Overview of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides in research and pharmaceutical development. nih.govspringernature.com The general process involves covalently attaching the first amino acid of the desired sequence (the C-terminal residue) to an insoluble solid support, typically a resin. peptide.comuci.edu Subsequent amino acids are then added in a stepwise fashion to elongate the peptide chain while it remains attached to this solid support. peptide.com
The Fmoc-SPPS strategy is a widely used approach that employs an orthogonal protection scheme. peptide.com In this method:
The α-amino group of each incoming amino acid is temporarily protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. chempep.com This group is stable to acid but can be readily removed by treatment with a mild base, such as piperidine, in a process called deprotection. chempep.com
Reactive amino acid side chains are protected by groups that are stable to the base used for Fmoc removal but are labile to acid. peptide.com Common acid-labile protecting groups are based on tert-butyl (tBu) or trityl (Trt). peptide.comchempep.com
A typical synthesis cycle in Fmoc-SPPS consists of two main steps: (1) the removal of the N-terminal Fmoc protecting group from the resin-bound peptide chain to expose a free amine, and (2) the coupling of the next Fmoc-protected amino acid to this newly exposed amine. uci.edu Each step is followed by thorough washing of the resin to remove excess reagents and byproducts. peptide.com This cycle is repeated until the entire peptide sequence has been assembled. peptide.com
Upon completion of the chain assembly, the peptide is cleaved from the resin support, and all the side-chain protecting groups are removed simultaneously. This is typically achieved in a single step by treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of "scavengers" to trap the highly reactive carbocations generated during the process. chempep.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H33ClN2O4 |
|---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
(2R)-6-(tert-butylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)26-15-9-8-14-22(23(28)29)27-24(30)31-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22,26H,8-9,14-16H2,1-3H3,(H,27,30)(H,28,29);1H/t22-;/m1./s1 |
InChI Key |
VBFUBYLXOALWHY-VZYDHVRKSA-N |
Isomeric SMILES |
CC(C)(C)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Canonical SMILES |
CC(C)(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Synthetic Methodologies Employing Fmoc D Lys Tbu Oh.hcl
Integration into Fmoc/tBu Solid-Phase Peptide Synthesis Protocols
Solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is the predominant method for assembling peptide chains. csic.essemanticscholar.org This strategy involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive side chains. iris-biotech.depeptide.com This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protecting groups. peptide.com
Optimization of Coupling Reagents and Conditions for Fmoc-D-Lys(tBu)-OH.HCl Incorporation
The formation of the peptide bond (coupling) is a critical step in SPPS. The incorporation of this compound, like other sterically hindered amino acids, requires careful selection of coupling reagents and optimization of reaction conditions to ensure high yields and prevent side reactions. researchgate.netnih.gov
Common Coupling Reagents: In situ activating reagents are preferred for their efficiency and minimal side reactions. sigmaaldrich.com They convert the protected amino acid into an activated species that readily reacts with the free amine of the growing peptide chain. nih.gov These are broadly categorized into phosphonium (B103445) and aminium (uronium) salts. sigmaaldrich.com
| Reagent Type | Examples | Characteristics |
| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide), DCC (N,N'-dicyclohexylcarbodiimide) nih.gov | Often used with additives like HOBt or Oxyma to reduce racemization. nih.govbachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU sigmaaldrich.combachem.com | Highly efficient and widely used. HATU is particularly effective for difficult couplings. sigmaaldrich.combachem.com COMU is a safer alternative to HOBt/HOAt-based reagents. bachem.com |
| Phosphonium Salts | PyBOP, PyAOP sigmaaldrich.com | PyAOP is effective for sterically hindered amino acids. researchgate.net |
| Other | TFFH (generates amino acid fluorides) bachem.com | Useful for coupling sterically hindered residues. nih.govbachem.com |
Optimization Strategies:
Reagent Choice: For sterically hindered amino acids like D-lysine derivatives, more reactive coupling reagents such as HATU or COMU are often preferred. researchgate.netbachem.com Carbodiimide-based methods, while common, can be less efficient for such couplings. researchgate.net
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its less explosive and more efficient successor, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are used to suppress racemization and improve coupling efficiency. bachem.comacs.org HOAt (1-hydroxy-7-azabenzotriazole), found in reagents like HATU, is particularly effective due to anchimeric assistance from the pyridine (B92270) nitrogen. sigmaaldrich.com
Reaction Time and Temperature: While most couplings are performed at room temperature, microwave-assisted SPPS can accelerate the reaction, which is beneficial for hindered couplings. nih.govbachem.com However, elevated temperatures can also increase the risk of racemization. nih.gov
Solvent: Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common solvents used in SPPS. researchgate.net
Selection and Derivatization of Resins and Linkers for Peptides Containing this compound
Common Resins and Linkers for Fmoc/tBu SPPS:
| Linker/Resin | C-Terminal Functionality | Cleavage Conditions | Recommended Use |
| Wang Resin | Carboxylic Acid | 95% TFA sigmaaldrich.combiotage.com | Standard for peptide acids. cd-bioparticles.com Prone to racemization during loading of the first amino acid. biotage.comcd-bioparticles.com |
| 2-Chlorotrityl (2-CTC) Resin | Carboxylic Acid (or protected peptide) | Very mild acid (e.g., 1% TFA or acetic acid mixture) peptide.comsigmaaldrich.com | Ideal for sterically hindered or racemization-prone C-terminal residues (like Cys, His) as loading is racemization-free. biosynth.comsigmaaldrich.com |
| Rink Amide Resin | Peptide Amide | 95% TFA sigmaaldrich.com | Routine synthesis of peptide amides. sigmaaldrich.com |
| Sieber Amide Resin | Protected Peptide Amide | 1% TFA in DCM sigmaaldrich.com | Synthesis of fully protected peptide amides. sigmaaldrich.com |
Considerations for D-Lysine Containing Peptides:
Loading the First Amino Acid: When this compound is the C-terminal residue, loading it onto a resin like Wang can be challenging and risks epimerization. biotage.comcd-bioparticles.com To circumvent this, using pre-loaded resins, where the first amino acid is already attached, is a common and recommended practice. cd-bioparticles.comcem.com
Preventing Side Reactions: For peptides with C-terminal residues prone to diketopiperazine formation (a side reaction that cleaves the first two amino acids from the resin), using bulky linkers like 2-chlorotrityl is advantageous. biosynth.comsigmaaldrich.com
Adaptations for Solution-Phase Peptide Synthesis Utilizing this compound
While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains relevant, particularly for large-scale production and the synthesis of short peptides. unibo.itresearchgate.net The Fmoc/tBu strategy can be adapted for solution-phase synthesis, though it presents challenges, such as the removal of byproducts after each step. google.com
The core principles of protection and coupling remain the same. This compound is coupled to a C-terminally protected amino acid or peptide fragment in solution. The major difference lies in the workup procedure; instead of simple filtration and washing as in SPPS, each intermediate must be isolated and purified, often through extraction or precipitation. unibo.it
Recent advancements include liquid-phase peptide synthesis (LPPS), which combines aspects of both solid-phase and solution-phase methods. In LPPS, a solubility-enhancing tag is attached to the C-terminus, allowing the growing peptide to remain in solution during reactions but enabling its precipitation for purification, streamlining the process. unibo.itsci-hub.se Coupling reagents like T3P® (propylphosphonic anhydride) have shown high efficiency and minimal epimerization in solution-phase synthesis, generating water-soluble byproducts that are easily removed. unibo.itresearchgate.net
Methodological Considerations for Research Scale Synthesis and Yield Optimization
Optimizing peptide synthesis at the research scale involves balancing yield, purity, and efficiency. The synthesis of peptides containing D-amino acids follows the same general principles, with particular attention to the potential challenges.
Strategies for Yield Optimization:
Monitoring Coupling Reactions: Incomplete coupling reactions are a major cause of low yields and deletion peptide impurities. The Kaiser (ninhydrin) test can be used to monitor the presence of free primary amines on the resin after a coupling step. peptide.com
Double Coupling: If a coupling reaction is found to be incomplete, a second coupling step can be performed to drive the reaction to completion. This is often necessary for sterically hindered residues. nih.gov
Capping: If unreacted amines persist after a double coupling, they can be "capped" by acetylation (e.g., with acetic anhydride). This prevents them from reacting in subsequent cycles, simplifying the final purification by avoiding the formation of deletion sequences. peptide.comnih.gov
Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the resin, hindering reagent access and leading to incomplete reactions. luxembourg-bio.comnih.gov Using PEGylated resins, chaotropic salts, or performing the synthesis at elevated temperatures can help disrupt aggregation. cem.comluxembourg-bio.com
Cleavage Cocktail: The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a "cleavage cocktail," typically containing TFA and a mixture of scavengers (e.g., water, triisopropylsilane, ethanedithiol) to capture the reactive carbocations generated from the protecting groups, preventing side reactions with sensitive residues like tryptophan or tyrosine. luxembourg-bio.compeptide.com
By carefully selecting protecting groups, optimizing coupling conditions, choosing the appropriate resin, and implementing robust monitoring and purification strategies, this compound can be efficiently and reliably incorporated into peptide chains, enabling the synthesis of D-amino acid-containing peptides for a wide range of research applications.
Advanced Applications in Peptide and Protein Engineering Research
Construction of Complex Peptide Architectures via Fmoc-D-Lys(tBu)-OH.HCl
The D-configuration of the lysine (B10760008) residue in this compound introduces conformational constraints that are instrumental in the synthesis of complex peptide architectures. This building block is particularly valuable in creating structures that are resistant to enzymatic degradation and possess unique three-dimensional arrangements.
The synthesis of cyclic peptides often employs Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of D-lysine, facilitated by this compound, can significantly influence the cyclization efficiency and the conformational properties of the final product. One common strategy involves assembling the linear peptide on a solid support, followed by head-to-tail or side-chain-to-side-chain cyclization in solution after cleavage from the resin. The presence of a D-amino acid can induce specific turns in the peptide backbone, predisposing it to cyclization and often resulting in higher yields compared to all-L-amino acid peptides. uq.edu.au
Another approach involves on-resin cyclization, where the protected peptide is cyclized while still attached to the solid support. This method can be advantageous in minimizing intermolecular side reactions. The choice of protecting groups for the lysine side chain is crucial in these synthetic routes. The tert-butyl (tBu) group on the ε-amino group of this compound provides orthogonal protection that is stable under the conditions of Fmoc removal (piperidine treatment) but can be cleaved with strong acids like trifluoroacetic acid (TFA) simultaneously with the final cleavage from the resin.
The incorporation of D-lysine can also be a key element in the design of cyclic peptidomimetics, where the peptide backbone is modified to enhance stability and bioavailability. uspto.gov
| Synthetic Strategy | Key Features | Role of this compound |
| Solution-Phase Cyclization | Linear peptide synthesized on solid support, cleaved, and then cyclized in solution. | The D-lysine residue can promote a favorable conformation for cyclization. The tBu protecting group is removed during cleavage. |
| On-Resin Cyclization | The peptide is cyclized while still attached to the solid support. | D-lysine incorporation can improve cyclization efficiency. The tBu group protects the ε-amino group during synthesis. |
| Cyclic Peptidomimetics | Synthesis of cyclic peptides with modified backbones. | D-lysine can be a key component in creating non-natural peptide structures with enhanced properties. |
This compound is a fundamental building block for the synthesis of branched peptides and peptide dendrimers. The lysine residue possesses two amino groups, the α-amino group and the ε-amino group, which can both be used for peptide chain elongation. In the divergent synthesis of peptide dendrimers, a lysine residue acts as a branching point.
These dendritic peptides have applications in drug delivery, as vaccine carriers, and in diagnostics due to their polyvalent nature, which allows for the presentation of multiple copies of a bioactive peptide. nih.gov
The ability to introduce a reactive handle at a specific position within a peptide chain is crucial for the development of multivalent and scaffolded constructs. The ε-amino group of D-lysine, when selectively deprotected, serves as an excellent site for the attachment of other molecules, including other peptides, small molecules, or labels.
By incorporating this compound into a peptide sequence, the tBu protecting group can be removed to expose the ε-amino group for further modification. This allows for the creation of multivalent constructs where multiple copies of a peptide are attached to a central scaffold. This multivalency can lead to a significant increase in binding affinity and biological activity due to the chelate effect.
Furthermore, the D-lysine residue can be part of a cyclic peptide scaffold, providing a defined three-dimensional structure for the presentation of functional groups. This approach is utilized in the design of novel therapeutics and diagnostic agents with enhanced properties. nih.gov
Rational Design and Synthesis of Peptidomimetics Featuring D-Lysine Residues
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against proteolytic degradation, better bioavailability, and increased efficacy. The incorporation of D-amino acids, such as D-lysine from this compound, is a common strategy in the design of peptidomimetics. mdpi.comrsc.org
The introduction of a D-lysine residue can disrupt the typical helical or sheet structures of L-peptides, leading to novel conformations that may have improved binding to biological targets. nih.gov Moreover, the peptide bonds adjacent to a D-amino acid are often resistant to cleavage by proteases, which significantly increases the in vivo half-life of the peptide. nih.govmdpi.com
In the context of antimicrobial peptides, for example, substituting L-lysine with D-lysine has been shown to maintain or even enhance antimicrobial activity while reducing toxicity towards mammalian cells. mdpi.com This is attributed to the altered secondary structure and its interaction with bacterial versus eukaryotic cell membranes. nih.gov
| Property | Effect of D-Lysine Incorporation | Reference |
| Proteolytic Stability | Increased resistance to enzymatic degradation. | nih.govmdpi.com |
| Secondary Structure | Disruption of L-peptide secondary structures, leading to novel conformations. | nih.gov |
| Biological Activity | Can enhance activity and improve selectivity (e.g., antimicrobial peptides). | nih.govmdpi.com |
Site-Specific Bioconjugation and Labeling Strategies Leveraging D-Lysine
The chemical reactivity of the lysine side chain makes it a valuable target for site-specific bioconjugation and labeling of peptides and proteins. The use of D-lysine can offer advantages in terms of the local environment and accessibility of the reactive group.
The ε-amino group of the lysine side chain is a nucleophilic primary amine that can readily react with a variety of electrophilic reagents. nih.gov This reactivity is exploited for the site-specific modification of peptides. By incorporating this compound into a peptide sequence during SPPS, a specific site for modification is introduced. After the synthesis of the peptide chain and selective deprotection of the ε-amino group, a wide range of molecules can be conjugated. rsc.orgnih.govcreative-biolabs.com
Common modifications include the attachment of:
Fluorophores and quenchers for creating fluorescent probes for imaging and diagnostic assays.
Biotin for affinity purification and detection.
Polyethylene (B3416737) glycol (PEG) to improve solubility and pharmacokinetic properties.
Cytotoxic drugs to create antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs). rsc.orgresearchgate.net
Chelating agents for radiolabeling in nuclear medicine. nih.gov
The use of a D-lysine residue can influence the positioning and accessibility of the attached molecule, potentially impacting its interaction with its target. The chemical stability of the resulting conjugate is also an important consideration. nih.gov
Integration of Ligands and Functional Chemical Handles
The utility of this compound in solid-phase peptide synthesis (SPPS) is significantly enhanced by its orthogonal protection scheme. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position is labile to basic conditions (e.g., piperidine), allowing for sequential peptide chain elongation. novacellbio.com Concurrently, the tert-Butyl (tBu) group protecting the ε-amino group of the D-lysine side chain is stable under these basic conditions. advancedchemtech.com This tBu group is readily removed using acidic reagents like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the resin support. advancedchemtech.com
This orthogonality is pivotal, as it allows the selective deprotection of the D-lysine side chain while the peptide remains anchored to the solid support and other acid-labile side chains remain protected. The exposed primary amine on the D-lysine side chain serves as a versatile chemical handle. This handle can be used for the site-specific conjugation of a wide array of ligands and functional moieties before the final cleavage and global deprotection. This approach is instrumental in creating complex biomolecules, such as peptide-drug conjugates, where a therapeutic agent is attached to a specific site on the peptide. researchgate.net It also facilitates the attachment of fluorescent dyes for imaging, polyethylene glycol (PEG) chains to improve pharmacokinetic profiles, or targeting ligands to direct the peptide to specific cells or tissues.
The table below summarizes various functional handles and ligands that can be integrated using this method.
| Ligand/Functional Group | Purpose of Integration | Representative Application |
| Biotin | Affinity Tagging | Protein purification, binding assays iris-biotech.de |
| Fluorophores (e.g., Fluorescein, Rhodamine) | Molecular Imaging & Tracking | Visualizing peptide localization in cells |
| Small Molecule Drugs | Targeted Drug Delivery | Creating peptide-drug conjugates for therapy researchgate.net |
| Chelating Agents (e.g., DOTA, DTPA) | Radiometal Complexation | Development of peptides for PET or SPECT imaging |
| Glycans | Modulating Biological Activity | Synthesis of glycopeptides to study protein glycation nih.gov |
Development of Peptide-Based Probes for Biochemical Pathway Elucidation
The ability to attach functional groups to the D-lysine side chain makes this compound an excellent starting material for developing peptide-based probes. These probes are indispensable tools for dissecting complex biochemical pathways, studying protein-protein interactions, and identifying enzyme substrates. The incorporation of a D-amino acid is particularly advantageous as it confers significant resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. This enhanced stability ensures the probe remains intact for longer periods in biological assays, leading to more reliable and reproducible data.
For instance, a peptide sequence known to be a substrate for a particular enzyme can be synthesized using this compound. A reporter group, such as a fluorophore or biotin, can then be conjugated to the D-lysine side chain. Biotinylated peptides, for example, can be used in pull-down assays to identify binding partners from cell lysates. iris-biotech.de Similarly, peptides modified with glycans can serve as probes to investigate the roles of sugar modifications in cellular signaling and recognition events. nih.gov The synthesis of such probes allows for the site-specific incorporation of a label without interfering with the primary sequence responsible for the biological interaction. nih.gov
The following table details examples of peptide-based probes developed using site-specific lysine modification and their research applications.
| Probe Type | Attached Moiety | Application in Biochemical Pathway Elucidation |
| Affinity Probe | Biotin | Identification and isolation of protein binding partners. |
| Fluorescent Probe | Fluorophore | Real-time tracking of peptide uptake and intracellular localization. |
| Glycopeptide Probe | Specific Carbohydrate | Studying the effects of glycation on protein function and AGE formation. nih.gov |
| Enzyme Substrate Probe | Quenched Fluorophore Pair | Measuring enzyme activity through fluorescence dequenching upon cleavage. |
Research in Protein Engineering Through D-Lysine Introduction to Modulate Interactions and Stability
The introduction of D-lysine into a peptide or protein sequence is a powerful protein engineering strategy to modulate its structure, stability, and biological function. nih.gov Because D-amino acids have the opposite stereochemistry to their natural L-counterparts, their incorporation can disrupt or alter canonical secondary structures like α-helices and β-sheets. This structural perturbation can be strategically employed to either inhibit or modify protein-protein interactions. For example, introducing a D-lysine at a critical interface can sterically hinder binding, providing a method to control biological pathways.
Perhaps the most significant advantage of incorporating D-lysine is the profound increase in the peptide's stability against enzymatic degradation. nih.gov Proteases, the enzymes responsible for breaking down proteins, are highly specific for L-amino acid residues. Peptides containing D-amino acids are poor substrates for these enzymes, resulting in a significantly extended half-life in biological systems. This feature is critically important for the development of therapeutic peptides, which often suffer from rapid clearance in the body.
Research has focused on developing methods to efficiently incorporate unnatural amino acids, including D-isomers, into proteins. nih.govnih.gov While SPPS is the standard method for shorter peptides, genetic code expansion techniques are being explored for larger proteins. springernature.com These methods allow for the site-specific replacement of a natural amino acid with a D-lysine derivative, enabling detailed studies of its effects on protein folding, stability, and function. nih.govnih.gov
The impact of D-Lysine incorporation on protein properties is summarized in the table below.
| Property | Effect of D-Lysine Incorporation | Rationale |
| Proteolytic Stability | Significantly Increased | D-amino acids are not recognized by L-specific proteases. |
| Secondary Structure | Local Disruption (e.g., of α-helices) | The D-isomer's side chain orientation is incompatible with right-handed helical structures. |
| Antigenicity | Often Reduced | Altered processing and presentation by antigen-presenting cells. |
| Receptor Binding | Can be altered (increased or decreased) | Changes in local conformation can modify the fit and interactions with a binding pocket. |
| Aggregation Propensity | Can be modulated | Disruption of β-sheet structures that often mediate aggregation. nih.gov |
Integration of Fmoc D Lys Tbu Oh.hcl in Modified Peptide Synthesis
Strategies for Introducing Post-Translational Modifications (PTMs) Analogues via D-Lysine
The introduction of D-lysine into peptide sequences can mimic or study the effects of post-translational modifications (PTMs), which are crucial for protein function and regulation. mdpi.comcreative-proteomics.com The use of D-amino acids can confer resistance to enzymatic degradation and modulate peptide conformation and bioactivity. biosynth.com
One primary strategy involves the site-specific incorporation of D-lysine derivatives during SPPS. Fmoc-D-Lys(tBu)-OH.HCl, with its protected α-amino and side-chain amino groups, allows for controlled elongation of the peptide chain. The tert-butyl (tBu) protecting group on the side chain is stable under the basic conditions used for Fmoc deprotection but can be removed with strong acids, allowing for subsequent modifications if desired.
Furthermore, the ε-amino group of the D-lysine side chain, once deprotected, serves as a versatile handle for introducing a wide array of modifications that mimic natural PTMs. nih.govrsc.org These can include acetylation, methylation, ubiquitination analogues, and glycosylation. researchgate.netyoutube.com The synthesis of peptides containing such PTM analogues is instrumental in studying the biological roles of these modifications. rsc.org
Table 1: Examples of D-Lysine Incorporation for PTM Analogue Studies
| Peptide/Protein Studied | D-Lysine Application | Outcome | Reference |
| Antimicrobial Peptide CM15 | Substitution of L-lysine with D-lysine | Reduced cytotoxicity, maintained antibacterial activity | mdpi.com |
| General Peptide Synthesis | Incorporation of unnatural amino acids | Probing PTMs of lysine (B10760008) | rsc.org |
| Recombinant Proteins | Site-specific installation of Lys PTMs | Access to pure, well-defined modified proteins | nih.gov |
Methodologies for N-Methylation and Other Alkylations on Lysine Side Chains in Peptide Constructs
N-alkylation of lysine side chains, particularly methylation, is a critical PTM that influences protein-protein interactions and gene regulation. peptide.com this compound can be a starting point for synthesizing peptides with site-specific D-lysine alkylation. The synthesis of peptides containing methylated lysine often requires specialized building blocks where the lysine side chain is already modified. nih.govresearchgate.net
One common method is reductive alkylation. hamptonresearch.com This technique can be used to introduce methyl, ethyl, or isopropyl groups to the ε-amino group of lysine residues. hamptonresearch.com The process involves the reaction of the primary amine with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary or tertiary amine. This method offers a high degree of modification with few side reactions, leading to a homogeneous population of the modified peptide. hamptonresearch.com
For the synthesis of peptides containing monomethylated, dimethylated, or trimethylated lysine, specific Fmoc-protected lysine derivatives are commercially available. For instance, Fmoc-Lys(Boc,Me)-OH is used for monomethylated lysine, while Fmoc-Lys(Me2)-OH and Fmoc-Lys(Me3)+-OH are used for di- and tri-methylated versions, respectively. peptide.com When using Fmoc-Lys(Me2)-OH, the basicity of the dimethylated side chain can cause premature Fmoc deprotection. To circumvent this, coupling is often performed under slightly acidic conditions using reagents like diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com
Table 2: Reagents and Conditions for Lysine Side Chain Alkylation
| Alkylation Type | Reagent/Method | Key Considerations | Reference |
| Reductive Alkylation | Aldehyde/Ketone + Reducing Agent | Can produce mono-, di-, or tri-alkylation. Alters hydropathy and solubility. | hamptonresearch.com |
| Monomethylation | Fmoc-Lys(Boc,Me)-OH | Boc group is removed during final cleavage. Standard coupling procedures apply. | peptide.com |
| Dimethylation | Fmoc-Lys(Me2)-OH | Side chain is basic; use DIC/HOBt for coupling to prevent premature Fmoc removal. | peptide.com |
| Trimethylation | Fmoc-Lys(Me3)+-OH | Coupling can be difficult and may require a second coupling step. | peptide.com |
Addressing Racemization and Epimerization in D-Amino Acid Peptide Synthesis
A significant challenge in peptide synthesis, particularly when incorporating D-amino acids or during fragment condensation, is the risk of racemization or epimerization. highfine.comdntb.gov.ua Racemization refers to the conversion of a chiral amino acid to a mixture of both its D- and L-enantiomers, while epimerization is the change in configuration at a single chiral center in a molecule with multiple stereocenters. mdpi.com This loss of stereochemical integrity can lead to the synthesis of undesired diastereomers, which are often difficult to separate from the target peptide and can have altered biological activity. dntb.gov.ua
The primary mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. mdpi.compeptide.com Activation of the carboxylic acid of the N-protected amino acid, a necessary step for amide bond formation, can lead to the formation of this planar and achiral intermediate. Subsequent ring-opening by the incoming amine can occur from either face, leading to a mixture of stereoisomers. mdpi.compeptide.com
Several factors influence the extent of racemization, including the type of coupling reagent, the presence of base, the nature of the amino acid side chain, and the protecting groups used. highfine.comnih.gov Amino acids such as cysteine and histidine are particularly prone to racemization. peptide.comnih.gov
To suppress racemization, several strategies have been developed:
Choice of Coupling Reagents: Carbodiimides like DIC, when used in combination with additives such as HOBt, HOAt, or Oxyma, are effective at minimizing racemization. highfine.combachem.com These additives form activated esters that are less prone to oxazolone (B7731731) formation. highfine.com Uronium/aminium-based reagents like HBTU and HATU can also be used, but the choice of base is critical. nih.gov
Use of Weaker Bases: Strong bases can promote racemization by abstracting the α-proton of the activated amino acid. mdpi.com Using a weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like diisopropylethylamine (DIEA), can reduce the risk of epimerization. bachem.com
Side-Chain Protecting Groups: The choice of side-chain protecting group can also influence the rate of racemization. For some amino acids, specific protecting groups have been shown to reduce this side reaction. researchgate.net
Reaction Conditions: Minimizing the pre-activation time of the amino acid before coupling can also help to reduce the extent of racemization, as it limits the time the activated species is susceptible to oxazolone formation. cas.cz
Table 3: Strategies to Minimize Racemization in Peptide Synthesis
| Strategy | Approach | Rationale | References |
| Coupling Reagent Selection | Use of carbodiimides (e.g., DIC) with additives (HOBt, HOAt, Oxyma) | Forms activated esters that are less prone to racemization via oxazolone formation. | highfine.combachem.com |
| Base Selection | Employ weaker bases like NMM or collidine | Reduces the rate of α-proton abstraction, which initiates racemization. | mdpi.combachem.com |
| Reaction Protocol | Minimize pre-activation time | Reduces the lifetime of the highly reactive, racemization-prone activated intermediate. | cas.cz |
| Protecting Groups | Select appropriate side-chain protecting groups | Certain protecting groups can sterically or electronically hinder the formation of the oxazolone intermediate. | peptide.comresearchgate.net |
By carefully selecting the coupling reagents, bases, and reaction conditions, the risk of racemization during the incorporation of this compound and other amino acids can be significantly minimized, ensuring the synthesis of stereochemically pure peptides. nih.govacs.org
Analytical and Characterization Methodologies for Fmoc D Lys Tbu Oh.hcl Containing Constructs
Spectroscopic Techniques for Structural Elucidation of D-Lysine Peptides (e.g., NMR, CD)
Spectroscopic methods are indispensable for confirming the covalent structure and defining the secondary structure of peptides synthesized using Fmoc-D-Lys(tBu)-OH.HCl. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful, complementary techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the atomic-level structural determination of peptides in solution. nmims.eduuq.edu.au For peptides containing D-lysine, NMR provides unambiguous evidence of its incorporation and allows for detailed conformational analysis.
Resonance Assignment: The first step in NMR analysis is the sequence-specific assignment of all proton resonances in the peptide. uzh.ch This is achieved using a combination of two-dimensional (2D) NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). The distinct chemical shifts and spin-spin coupling patterns of the D-lysine residue, particularly its α-proton and side-chain protons, are identified and differentiated from L-amino acids.
Structural Restraints: NOESY spectra are crucial as they reveal through-space proximities between protons that are close to each other (typically <5 Å), providing key distance restraints for structure calculation. uzh.ch The pattern of NOEs helps to define the peptide's secondary structure (e.g., helices, sheets, or turns). The incorporation of a D-amino acid can significantly alter local and global peptide conformation, which is directly observable through unique NOE patterns not present in the all-L-amino acid equivalent.
Dihedral Angle Calculation: Scalar coupling constants (J-couplings) obtained from spectra can be used to calculate dihedral angles (φ) within the peptide backbone via the Karplus equation, offering further constraints on the peptide's three-dimensional structure. nmims.edu
Circular Dichroism (CD) Spectroscopy is a sensitive technique for rapidly assessing the secondary structure content of peptides in solution. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including peptides.
Secondary Structure Signatures: Different secondary structures exhibit characteristic CD spectra. For instance, α-helices show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets display a negative band near 218 nm, while random coils have a strong negative band around 198 nm.
Impact of D-Lysine: Introducing a D-lysine residue can induce or disrupt specific secondary structures. For example, a single D-amino acid can promote the formation of a specific turn type or, conversely, break a helical segment. CD spectroscopy provides a global view of these conformational changes, complementing the high-resolution data from NMR. manchester.ac.ukacs.org In studies of lysine-containing amphipathic peptides, CD spectroscopy has confirmed that these peptides maintain a high degree of helicity in membrane-like environments. nih.gov
Chromatographic Purification and Purity Assessment in Research Protocols (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for both the purification of synthetic peptides and the assessment of their purity. nih.govnih.gov For peptides synthesized using this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method.
Purification: After solid-phase peptide synthesis and cleavage from the resin, the crude product is a mixture containing the target peptide along with impurities such as truncated sequences, deletion sequences, or peptides with remaining protecting groups. mtoz-biolabs.com
Principle of RP-HPLC: The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.
Elution Gradient: A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous solvent (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used to elute the components. Peptides are eluted in order of increasing hydrophobicity. The target D-lysine peptide is collected as a purified fraction based on its retention time.
Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final peptide product. mtoz-biolabs.com
Method: A small amount of the purified peptide is injected onto an analytical column, and the resulting chromatogram is recorded, typically by monitoring UV absorbance at 214-220 nm, where the peptide bond absorbs. mtoz-biolabs.com
Quantification: Peptide purity is calculated by integrating the area of the peak corresponding to the target peptide and dividing it by the total area of all peaks in the chromatogram. mtoz-biolabs.com For research purposes, purities of >95% are often required.
Below is a table summarizing typical parameters for RP-HPLC analysis of a synthetic D-lysine containing peptide.
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Stationary Phase (Column) | C18, 3-5 µm particle size | Provides a nonpolar surface for hydrophobic interaction. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent for eluting the peptide. |
| Gradient | 5% to 65% B over 30 minutes | Gradually increases hydrophobicity of the mobile phase to elute peptides. |
| Flow Rate | 1.0 mL/min (Analytical) | Standard flow for analytical separations. |
| Detection Wavelength | 220 nm | Wavelength for detecting the peptide backbone amide bonds. mtoz-biolabs.com |
Mass Spectrometric Approaches for Sequence Verification and Identification of Modifications
Mass spectrometry (MS) is a critical tool for confirming the identity and integrity of peptides containing D-lysine. mtoz-biolabs.com It provides a precise measurement of the peptide's molecular weight, thereby verifying its elemental composition. When coupled with fragmentation techniques (tandem MS or MS/MS), it confirms the amino acid sequence. nih.gov
Molecular Weight Confirmation:
Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used to ionize the peptide. The mass spectrometer then measures the mass-to-charge ratio (m/z) of the molecular ion.
The experimentally measured mass is compared to the theoretical mass calculated from the peptide's sequence (including the D-lysine residue). A match within a narrow tolerance confirms the correct synthesis of the peptide.
Sequence Verification (Tandem MS/MS):
In a tandem mass spectrometer, the molecular ion of the peptide is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). nih.gov
The fragmentation typically occurs at the peptide bonds, producing a series of predictable fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.gov
The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the complete series of fragment ions, the entire amino acid sequence can be reconstructed and verified. For a tryptic peptide ending in lysine (B10760008), the first y-ion (y1) will appear at an m/z of 147, confirming the C-terminal residue. nih.gov
Identification of Modifications:
MS is highly sensitive to mass changes, making it ideal for detecting both intended and unintended modifications. This includes side-chain modifications, oxidation (e.g., of methionine), or incomplete removal of protecting groups like the tBu group from the D-lysine side chain.
A mass shift in the molecular ion or in specific fragment ions can pinpoint the exact location and nature of the modification. For example, the presence of a lysine residue can be confirmed by specific fragmentation patterns. plos.org
The table below shows expected fragment ions for a hypothetical peptide containing D-Lysine.
| Peptide Sequence | Precursor Ion [M+H]+ | Expected b-ion Series (m/z) | Expected y-ion Series (m/z) |
|---|---|---|---|
| Ala-Gly-D-Lys | 303.19 | b1: 72.04 b2: 129.07 | y1: 147.11 y2: 204.13 |
Advanced Methodologies for Conformational Analysis of Peptides Incorporating D-Lysine
While NMR and CD provide foundational conformational data, advanced methodologies offer deeper insights into the dynamic nature and specific structural features of D-lysine-containing peptides.
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge (collision cross-section, CCS). Peptides containing D-amino acids will have different shapes and CCS values compared to their all-L-diastereomers, allowing IM-MS to separate them. researchgate.net This method can also help locate the precise position of the D-amino acid by analyzing the arrival times of fragment ions. researchgate.net
Molecular Dynamics (MD) Simulations: Computational methods like MD simulations are used to explore the conformational landscape available to a peptide. elte.hu When combined with experimental data from NMR, MD can generate and refine models of the peptide's structure and dynamics in solution. manchester.ac.uk These simulations can reveal how the stereochemistry of the D-lysine residue influences backbone orientation and side-chain interactions, which may be difficult to observe experimentally. manchester.ac.uk
Solid-State NMR (ssNMR): For peptides that interact with membranes or form aggregates, ssNMR provides structural information in a non-solution, solid-state environment. It can determine the orientation and dynamics of D-lysine peptides within phospholipid bilayers, which is crucial for understanding the function of antimicrobial or cell-penetrating peptides. nih.gov
These advanced techniques, when used in conjunction with standard methods, provide a multi-faceted and detailed understanding of the structural consequences of incorporating this compound into peptide constructs.
Emerging Research Frontiers and Future Directions for Fmoc D Lys Tbu Oh.hcl Applications
Advancements in Automation and High-Throughput Synthesis of D-Lysine Peptides
The demand for synthetic peptides in research and drug discovery has driven significant advancements in automated synthesis technology. Modern automated microwave peptide synthesizers have revolutionized solid-phase peptide synthesis by dramatically reducing synthesis times and improving the purity of crude peptides. peptidetherapeutics.org High-efficiency solid-phase peptide synthesis (HE-SPPS) methodologies, which often involve high-temperature couplings, have enabled the synthesis of peptides in a fraction of the time required by traditional methods. peptidetherapeutics.org
These automated systems offer precise control over reaction parameters, including temperature, reagent delivery, and washing steps, which is crucial for synthesizing complex peptides containing D-amino acids like D-lysine. The ability to perform rapid cycles of deprotection and coupling allows for the high-throughput synthesis of peptide libraries. This is particularly valuable for screening large numbers of peptides for specific biological activities or material properties. The integration of D-lysine via Fmoc-D-Lys(tBu)-OH.HCl into these automated workflows is seamless, allowing for the creation of diverse peptide libraries with modified proteolytic stability.
Key advantages of modern automated peptide synthesis include:
Speed: Microwave-assisted SPPS can reduce a typical coupling cycle from hours to minutes. peptidetherapeutics.org
Purity: Optimized and rapid cycles can minimize side reactions, leading to higher purity of the crude peptide.
Efficiency: Automation reduces manual labor and solvent consumption, making the process more efficient and environmentally friendly. peptidetherapeutics.org
Flexibility: These systems can accommodate a wide range of chemical modifications and non-standard amino acids, facilitating the synthesis of complex peptidomimetics. peptidetherapeutics.org
The discovery and development of peptide-based therapeutics and materials rely heavily on the ability to rapidly synthesize and screen candidates. peptidetherapeutics.org Automated and high-throughput synthesis platforms are indispensable tools for exploring the vast chemical space of D-lysine-containing peptides.
Computational Chemistry and Molecular Modeling in D-Lysine Peptide Design and Prediction
Computational chemistry and molecular modeling have become essential tools in peptide science, offering powerful methods to predict and analyze peptide structure, function, and binding affinity before synthesis. epochjournals.comnih.gov These in silico approaches accelerate the design process, reduce costs, and provide insights that are often difficult to obtain through experimental methods alone.
For peptides containing D-lysine, computational tools can be used to:
Predict Conformational Effects: The incorporation of a D-amino acid can significantly alter the local and global conformation of a peptide backbone. epochjournals.com Molecular dynamics (MD) simulations can explore the conformational landscape of D-lysine-containing peptides, predicting stable secondary structures like β-turns or helices that might be induced by the chiral inversion.
Model Receptor Binding: For therapeutic applications, understanding how a peptide interacts with its biological target is crucial. Docking algorithms and free energy calculation methods (like MM-PBSA/GBSA) can predict the binding mode and estimate the binding affinity of a D-lysine peptide to a protein receptor. acs.org This allows for the rational design of peptides with improved potency.
Enhance Stability: One of the primary reasons for incorporating D-amino acids is to increase resistance to enzymatic degradation. epochjournals.com Computational models can help identify protease cleavage sites and predict how substituting an L-amino acid with a D-amino acid will affect susceptibility to proteolysis, guiding the design of more stable therapeutic candidates.
The process often involves a step-by-step 'technology' of peptide design, starting from a known interaction or a structural template. nih.govnih.gov Researchers can then perform virtual mutations, replacing L-lysine with D-lysine, and computationally evaluate the impact on structure and binding. epochjournals.com This iterative cycle of computational design and experimental validation streamlines the optimization of peptide candidates for various applications.
Applications in Advanced Materials Science Research, Including Peptide-Based Materials and Biomaterials
Fmoc-amino acids, including those with D-configurations, are not only building blocks for soluble peptides but also key components in the fabrication of advanced biomaterials. Short, Fmoc-functionalized peptides have a remarkable ability to self-assemble into ordered nanostructures, such as nanofibers, which can entangle to form hydrogels. nih.govnih.gov These peptide-based hydrogels are of great interest in tissue engineering, regenerative medicine, and drug delivery due to their biocompatibility and biomimetic properties.
The inclusion of D-amino acids, such as D-lysine derived from this compound, can significantly influence the properties of these materials. Research has shown that peptides composed of D-amino acids can also form 3-dimensional nanofiber scaffolds. nih.govnih.gov The chirality of the amino acids plays a crucial role in the self-assembly process, affecting the morphology and stability of the resulting nanostructures. nih.gov
A key advantage of using D-amino acids in biomaterials is their increased resistance to proteases. This is critical for in vivo applications where materials made from standard L-peptides would be rapidly degraded by natural enzymes. D-peptide hydrogels are more stable, making them more suitable for long-term applications like scaffolds for cell culture or as matrices for the sustained release of therapeutics. mdpi.com
| Material Type | Key Components | Driving Forces for Assembly | Potential Applications |
| Peptide Hydrogels | Fmoc-dipeptides, Fmoc-tripeptides (with L- or D-amino acids) | π–π stacking (from Fmoc groups), Hydrogen bonding | Cell culture, Tissue engineering, Drug delivery, Biosensing |
| Nanofiber Scaffolds | Self-assembling peptides | β-sheet formation, Electrostatic interactions | Regenerative medicine, Wound healing |
Synthetic Strategies for Peptide-Drug Conjugates (PDCs) and Targeted Delivery Systems in Research
Peptide-drug conjugates (PDCs) represent a promising class of targeted therapeutics, designed to deliver a potent cytotoxic payload specifically to diseased cells, thereby minimizing off-target toxicity. nih.govnih.gov A PDC consists of three main components: a homing peptide that binds to a receptor overexpressed on the target cell, a cytotoxic drug (payload), and a linker that connects the peptide and the drug. nih.govpharmafocusasia.com
This compound is a valuable building block in the synthesis of the peptide component of PDCs. The incorporation of D-lysine can enhance the metabolic stability of the homing peptide, prolonging its circulation half-life in vivo, a critical parameter for effective drug delivery. elsevierpure.com Furthermore, the lysine (B10760008) side-chain provides a convenient attachment point for the linker-drug moiety. Using an orthogonal protecting group strategy (as described in section 6.1), the lysine side-chain can be selectively deprotected on-resin to conjugate the linker.
The synthetic strategy often involves:
Peptide Synthesis: Solid-phase synthesis of the targeting peptide using Fmoc chemistry, incorporating Fmoc-D-Lys(X)-OH where X is an orthogonal protecting group (e.g., ivDde, Mmt).
Selective Deprotection: Removal of the orthogonal protecting group 'X' from the D-lysine side-chain while the peptide remains on the solid support.
Linker-Payload Conjugation: Coupling of a pre-formed linker-payload molecule to the newly exposed amine of the D-lysine side-chain.
Cleavage and Purification: Cleavage of the fully assembled PDC from the resin and subsequent purification by HPLC.
Compared to their larger counterparts, antibody-drug conjugates (ADCs), PDCs offer several advantages, including better tumor penetration due to their smaller size, lower production costs, and reduced immunogenicity. nih.govpharmafocusasia.com Research is actively focused on optimizing each component of the PDC—from discovering new targeting peptides to developing novel linkers and more potent payloads—to improve their therapeutic index. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
